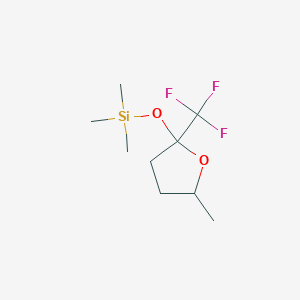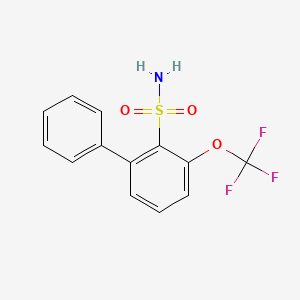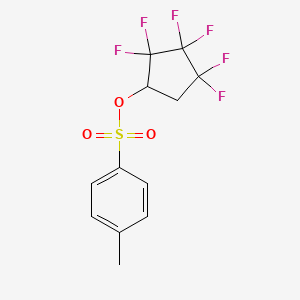
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate (HFCPTS) is a versatile organic reagent with a wide range of applications in organic synthesis and materials science. It is a fluorinated derivative of p-toluenesulfonate (PTS) and is used in a variety of synthetic transformations. HFCPTS has been used in a number of areas, including the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate is not fully understood. It is believed that the fluorinated substituents on the molecule interact with the palladium catalyst to facilitate the reaction. The reaction is believed to involve a nucleophilic substitution of the PTSCl by the HFP, which is then followed by a hydrolysis of the resulting intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate are not well understood. However, it is believed that the fluorinated substituents on the molecule may interact with enzymes or other proteins in the body, leading to changes in their activity. In addition, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has been shown to be toxic to some organisms, such as bacteria, fungi, and algae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate in laboratory experiments include its low cost, its ease of use, and its high reactivity. 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate is also relatively non-toxic and can be stored for long periods of time without degradation. However, the use of 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate in laboratory experiments can be limited by the fact that it is a highly reactive compound and can react with other compounds in the reaction mixture.
Direcciones Futuras
The potential future applications of 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate include its use as a catalyst for the synthesis of fluorinated polymers, its use as a reagent in organic synthesis, and its use in pharmaceutical synthesis. In addition, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate may be used as a reagent for the synthesis of heterocyclic compounds, or as a reagent for the synthesis of fluorinated compounds. Furthermore, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate may be used in the development of new materials, such as nanomaterials and polymers. Finally, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate may be used in the development of new pharmaceuticals and drugs.
Métodos De Síntesis
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate is synthesized from p-toluenesulfonyl chloride (PTSCl) and hexafluoropropene (HFP) using a palladium-catalyzed reaction. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate or palladium chloride, and a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at temperatures between 0°C and 50°C, and the reaction time is typically between 1 and 3 hours.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has been used in a number of areas of scientific research, including organic synthesis, materials science, and pharmaceutical synthesis. In organic synthesis, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has been used in a variety of synthetic transformations, such as the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals. In materials science, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has been used as a reagent for the synthesis of fluorinated polymers. In pharmaceutical synthesis, 2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate has been used in the synthesis of a number of drugs, including antifungals, antivirals, and anti-cancer agents.
Propiedades
IUPAC Name |
(2,2,3,3,4,4-hexafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3S/c1-7-2-4-8(5-3-7)22(19,20)21-9-6-10(13,14)12(17,18)11(9,15)16/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOMJHOOQXKNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C(C2(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluorocyclopentyl p-toluenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


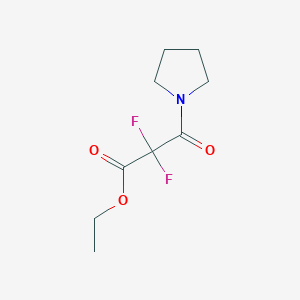
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
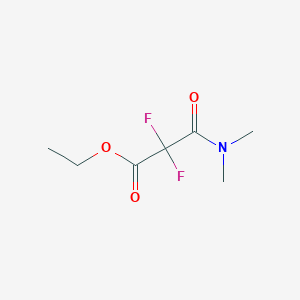
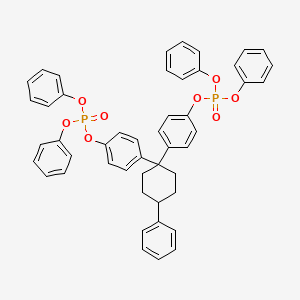
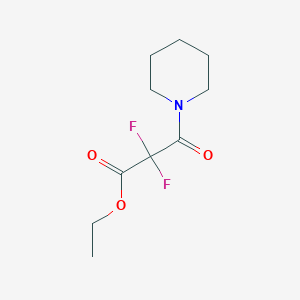
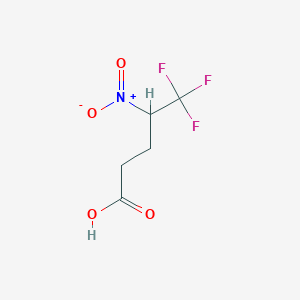

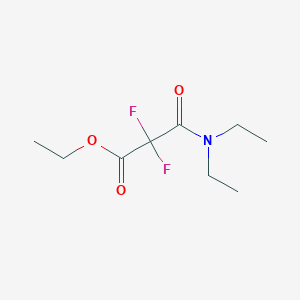
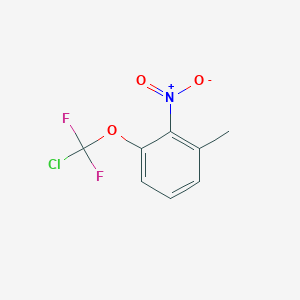
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)

